PROTAC CDK9-binding moiety 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC CDK9-binding moiety 1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) technology. This compound is part of a novel class of molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic interventions, particularly in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9-binding moiety 1 typically involves the conjugation of a CDK9 inhibitor with an E3 ligase ligand via a linker. The process begins with the synthesis of the CDK9 inhibitor, followed by the preparation of the E3 ligase ligand. These two components are then linked together using a bifunctional linker under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to isolate the desired product from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: PROTAC CDK9-binding moiety 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

PROTAC CDK9-binding moiety 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.

Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and gene expression.

Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated CDK9 activity.

Industry: Utilized in the development of new drugs and therapeutic strategies.

Wirkmechanismus

The mechanism of action of PROTAC CDK9-binding moiety 1 involves the formation of a ternary complex between the target protein (CDK9), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts its role in cell cycle regulation and transcription, leading to the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

PROTAC CDK4/6-binding moiety: Targets CDK4 and CDK6 for degradation.

PROTAC CDK2-binding moiety: Targets CDK2 for degradation.

Uniqueness: PROTAC CDK9-binding moiety 1 is unique in its specificity for CDK9, making it a valuable tool for studying and targeting this particular kinase. Its ability to selectively degrade CDK9 offers advantages over traditional inhibitors, which may lack specificity and result in off-target effects .

Biologische Aktivität

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutic agents that leverage the cellular ubiquitin-proteasome system to selectively degrade target proteins. Among these, the CDK9-binding moiety 1 has emerged as a significant focus due to its potential in treating various malignancies, particularly those driven by the MYC oncogene. This article explores the biological activity of PROTAC CDK9-binding moiety 1, detailing its mechanisms, efficacy, and implications in cancer therapy.

CDK9 is a crucial regulator of transcriptional elongation and is implicated in several cancers. PROTACs designed to target CDK9 utilize a bifunctional structure that includes a ligand for CDK9 and a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN). This design facilitates the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of CDK9.

- Formation of Ternary Complex : The binding of PROTAC to both CDK9 and CRBN induces ubiquitination of CDK9.

- Proteasomal Degradation : Once ubiquitinated, CDK9 is directed to the proteasome for degradation, leading to decreased levels of this kinase within the cell.

Biological Activity

The biological activity of this compound has been extensively studied in various cellular models. Key findings include:

- Selective Degradation : Studies have shown that PROTACs can selectively degrade CDK9 without affecting other cyclin-dependent kinases (CDKs), such as CDK2 and CDK5. For instance, one study demonstrated that treatment with PROTAC led to significant downregulation of CDK9 levels in HEK293 cells while sparing other kinases .

- Impact on MYC Regulation : The degradation of CDK9 results in decreased MYC protein levels due to the disruption of transcriptional elongation processes. This effect is particularly pronounced given MYC's role in promoting cell proliferation .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various cancer models:

- Pancreatic Cancer Sensitization : An aminopyrazole-based PROTAC was shown to sensitize pancreatic cancer cells to other therapeutic agents, indicating its potential as part of combination therapies .

- In Vivo Studies : Preliminary studies suggest that the use of PROTACs targeting CDK9 can lead to significant tumor regression in xenograft models, demonstrating their therapeutic potential .

Table 1: Summary of Key Findings on this compound

Case Studies

Several case studies illustrate the application and outcomes associated with this compound:

- Case Study 1: MYC-Driven Tumors : In a study involving MYC-driven tumors, treatment with a specific PROTAC led to a marked reduction in tumor growth and enhanced apoptosis compared to controls .

- Case Study 2: Combination Therapy : A combination regimen utilizing PROTAC alongside Bcl-2 inhibitors showed synergistic effects, leading to improved survival rates in preclinical models .

Eigenschaften

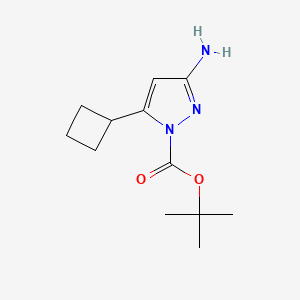

IUPAC Name |

tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJHJPQRXMBBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.